REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>CCO.[Pt]>[NH2:11][C:9]1[C:8]([O:14][CH3:15])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([Cl:1])[CH:10]=1
|
Name
|
|
Quantity
|
762 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of hydrogen at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was de-gassed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOH and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant material dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |